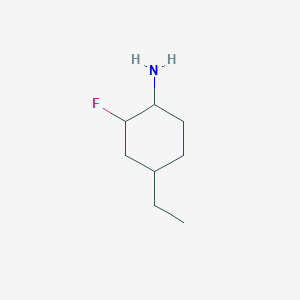![molecular formula C8H15NO3S B13162432 3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)
3-Methoxyspiro[3.3]heptane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyspiro[3.3]heptane-1-sulfonamide is a chemical compound with the molecular formula C₈H₁₅NO₃S and a molecular weight of 205.27 g/mol This compound is characterized by its unique spirocyclic structure, which includes a sulfonamide group and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyspiro[3.3]heptane-1-sulfonamide typically involves the reaction of spirocyclic intermediates with sulfonamide reagents. One common method includes the use of 3-methoxyspiro[3.3]heptane as a starting material, which is then reacted with sulfonamide under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyspiro[3.3]heptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or strong acids/bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formylspiro[3.3]heptane-1-sulfonamide, while reduction of the sulfonamide group can produce 3-methoxyspiro[3.3]heptane-1-amine.
Scientific Research Applications
3-Methoxyspiro[3.3]heptane-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets. Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyspiro[3.3]heptane-1-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a sulfonamide group.
3-Methoxyspiro[3.3]heptan-1-one: Contains a ketone group instead of a sulfonamide group.
Uniqueness
3-Methoxyspiro[33]heptane-1-sulfonamide is unique due to its combination of a spirocyclic structure and a sulfonamide group
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-methoxyspiro[3.3]heptane-3-sulfonamide |
InChI |
InChI=1S/C8H15NO3S/c1-12-6-5-7(13(9,10)11)8(6)3-2-4-8/h6-7H,2-5H2,1H3,(H2,9,10,11) |
InChI Key |
DEWNILMKVVMUDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C12CCC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)





![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)


